4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid
Overview
Description
4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid is a useful research compound. Its molecular formula is C9H17NO5 and its molecular weight is 219.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Boc-DL-homoserine, also known as Boc-Homoser-OH, is primarily used for research and development . It is a derivative of serine, an amino acid that plays a crucial role in the biosynthesis of proteins It’s worth noting that homoserine lactones, which can be synthesized from homoserine, are known to interact with bacterial quorum sensing systems .
Mode of Action
It is known that homoserine lactones, which can be derived from homoserine, inhibit the quorum sensing (qs) system ofPseudomonas aeruginosa . QS is a mechanism of cell-to-cell communication in bacteria, and its inhibition can prevent the production of virulence factors .
Biochemical Pathways
Boc-DL-homoserine is involved in the synthesis of homoserine lactones . Homoserine lactones are part of the quorum sensing system in gram-negative bacteria . They are synthesized from homoserine, which is derived from aspartate . The homoserine metabolic pathway and the acetyl coenzyme A (acetyl-CoA) metabolic pathway are key to the biosynthesis of O-acetyl-L-homoserine .
Result of Action
Homoserine lactones, which can be synthesized from homoserine, have been shown to inhibit the production of virulence factors inPseudomonas aeruginosa . This suggests that Boc-DL-homoserine could potentially influence bacterial behavior through its role in the synthesis of homoserine lactones.
Action Environment
The action of Boc-DL-homoserine is likely to be influenced by various environmental factors. For instance, the safety data sheet for Boc-DL-homoserine recommends using it only outdoors or in a well-ventilated area . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as ventilation and exposure to air.
Properties
IUPAC Name |
4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(4-5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEMWPDUXBZKJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38308-92-8 | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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